molecular formula C18H19NO3S B2790249 ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 300826-05-5

ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2790249
CAS No.: 300826-05-5
M. Wt: 329.41
InChI Key: ISOGNOYRELWJSZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives.

Preparation Methods

The synthesis of ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves the condensation of an amino ester with a substituted benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The resulting product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. For its anticancer activity, the compound induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .

Comparison with Similar Compounds

Ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other thiophene derivatives.

Properties

IUPAC Name

ethyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-3-22-18(21)15-13-5-4-6-14(13)23-17(15)19-16(20)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOGNOYRELWJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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